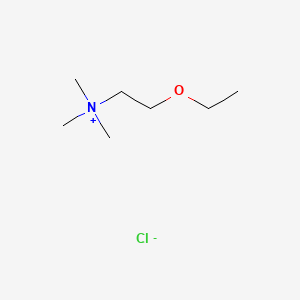

(2-Ethoxyethyl)trimethylammonium chloride

Description

Contextual Significance within Quaternary Ammonium (B1175870) Compounds Chemistry

Quaternary ammonium compounds (QACs) are a broad class of substances characterized by a central positively charged nitrogen atom bonded to four organic groups. mst.dk They are utilized in a wide range of applications, including as antiseptics, disinfectants, surfactants, and conditioning agents. mst.dknih.gov The structure of the organic groups dictates the specific properties and applications of each QAC.

(2-Ethoxyethyl)trimethylammonium chloride belongs to the subgroup of straight-chain alkyl QACs. mst.dk Its significance lies in its structural relationship to choline (B1196258), an essential nutrient, and acetylcholine (B1216132), a vital neurotransmitter. nih.govsigmaaldrich.com The replacement of choline's hydroxyl group with an ethoxy group creates a molecule that can be used in comparative studies to probe the mechanisms of choline-dependent processes. This allows for detailed investigations into structure-activity relationships, clarifying how minor molecular modifications can impact interactions with enzymes and receptors within cholinergic systems.

Structural Framework and Molecular Architecture

The molecular architecture of this compound is defined by a central nitrogen atom, which is quaternized by three methyl groups and a 2-ethoxyethyl group. This cationic structure is balanced by a chloride anion. The key structural features include the permanent positive charge on the nitrogen, which makes it a cationic surfactant, and the ether linkage within the ethoxyethyl chain.

Infrared spectroscopy of similar compounds reveals characteristic absorption bands that confirm this structure. Carbon-hydrogen stretching from the alkyl groups typically appears in the 2800-3000 cm⁻¹ region, while the quaternary ammonium group itself shows distinct modes between 1400-1500 cm⁻¹. The crucial ether linkage (C-O-C) produces a strong absorption in the 1000-1200 cm⁻¹ range.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₈ClNO |

| Molecular Weight | 167.68 g/mol |

| CAS Number | 6343-89-1 |

| IUPAC Name | 2-ethoxyethyl(trimethyl)azanium;chloride |

| Stereochemistry | Achiral |

Data sourced from GSRS Database. nih.gov

Historical Development and Early Research Trajectories

The development of this compound is rooted in the broader history of QAC synthesis and research. The synthesis of related compounds, such as (2-chloroethyl)trimethylammonium chloride, was achieved by reacting trimethylamine (B31210) with the corresponding dihalide, like 1,2-dichloroethane. nih.govkit.edu Another established method for producing similar structures is through transesterification, where an acrylate (B77674) reacts with 2-chloroethanol (B45725), followed by a reaction with trimethylamine to form the quaternary ammonium salt. google.com These general synthetic pathways represent the likely methods for the production of this compound.

Early research trajectories for structurally similar QACs were prominent in the mid-20th century. For instance, extensive studies on (2-chloroethyl)trimethylammonium chloride and related compounds as plant growth substances were published around 1960. kit.edunih.gov This research, which identified certain QACs as plant growth retardants with effects opposite to those of gibberellins, established a foundation for investigating the biological activities of this chemical class. kit.edu These pioneering studies on related molecules paved the way for the exploration of other analogs, including the ethoxy derivative, in various biological contexts.

Overview of Multifaceted Research Domains

Research involving this compound and its close analogs spans several scientific disciplines, primarily due to its function as a choline analog and its properties as a cationic molecule.

Neurochemistry and Enzymology: As a modified version of choline, the compound is a candidate for studying the specificity of enzymes and transporters within the cholinergic system. For example, analogs like (2-Benzoylethyl)trimethylammonium chloride have been synthesized and used as selective inhibitors for choline acetyltransferase, the enzyme that produces acetylcholine. nih.gov This highlights the use of such analogs to map the active sites and mechanisms of crucial neurological enzymes.

Polymer and Materials Science: Cationic monomers that are structurally related, such as [2-(acryloyloxy)ethyl] trimethylammonium chloride and [2-(methacryloyloxy)ethyl]trimethylammonium chloride, are used extensively in polymer chemistry. mdpi.comsigmaaldrich.com These monomers are incorporated into hydrogels and polymers for various applications, including the removal of anionic dyes from wastewater and the creation of scaffolds for bone tissue engineering. mdpi.comsigmaaldrich.comtandfonline.com The research demonstrates the utility of the quaternary ammonium moiety in creating functional materials with specific surface charges and properties.

Table of Mentioned Compounds

| Compound Name |

|---|

| (2-Benzoylethyl)trimethylammonium chloride |

| (2-Chloroethyl)trimethylammonium chloride |

| This compound |

| [2-(Acryloyloxy)ethyl] trimethylammonium chloride |

| [2-(Methacryloyloxy)ethyl]trimethylammonium chloride |

| Acetylcholine |

| Benzalkonium chloride |

| Choline |

| Choline chloride |

| Chlormequat chloride |

| Gibberellin |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-ethoxyethyl(trimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18NO.ClH/c1-5-9-7-6-8(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARMJOUSKXVBQH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4358-14-9 (Parent) | |

| Record name | Ammonium, (2-ethoxyethyl)trimethyl-, chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006343891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90979615 | |

| Record name | 2-Ethoxy-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90979615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6343-89-1 | |

| Record name | Ammonium, (2-ethoxyethyl)trimethyl-, chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006343891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium, chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethoxy-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90979615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Ethoxyethyl)trimethylammonium chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/566X5BN8SH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Advanced Preparation Methods

Quaternization Reactions for (2-Ethoxyethyl)trimethylammonium Chloride Synthesis

The most direct and common method for synthesizing quaternary ammonium (B1175870) compounds is through the quaternization of tertiary amines. wikipedia.org In the case of this compound, this involves the reaction of a specific tertiary amine, 2-ethoxy-N,N-dimethylethanamine, with a methylating agent.

The fundamental reaction, often referred to as the Menshutkin reaction in older literature, is a type of nucleophilic substitution where the nitrogen atom of the tertiary amine attacks the electrophilic carbon of an alkyl halide. wikipedia.org For the synthesis of this compound, the reaction proceeds by treating 2-ethoxy-N,N-dimethylethanamine with methyl chloride. The lone pair of electrons on the nitrogen atom of the amine attacks the methyl group of methyl chloride, displacing the chloride ion and forming the desired quaternary ammonium salt. wikipedia.orglibretexts.org

This process results in a permanently charged cation, where the nitrogen atom is bonded to four alkyl groups (three methyl groups and one 2-ethoxyethyl group), with the chloride ion acting as the counter-ion. wikipedia.org The reaction is typically carried out in a suitable solvent, and the conditions can be optimized to ensure high yields and purity.

Table 1: Quaternization Reaction Summary

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| 2-ethoxy-N,N-dimethylethanamine | Methyl chloride | This compound | Nucleophilic Alkylation (Quaternization) |

Alkylation Processes in Quaternary Ammonium Salt Formation

Alkylation reactions are fundamental to the synthesis of amines and their quaternary salts. libretexts.orgresearchgate.net The formation of this compound is a classic example of exhaustive alkylation, where a tertiary amine is the final amine substrate to be alkylated. libretexts.org

The process begins with a nucleophilic attack by the tertiary amine on the alkylating agent. libretexts.org All amines possess an active lone pair of electrons on the nitrogen atom, making them effective nucleophiles. libretexts.org In this synthesis, the tertiary amine acts as the nucleophile, and an alkyl halide, such as methyl chloride, serves as the electrophile. wikipedia.org The reaction can be complicated by the formation of a mixture of products if primary or secondary amines are used as starting materials, as they can undergo multiple alkylations. libretexts.orgdtic.mil However, starting with a tertiary amine like 2-ethoxy-N,N-dimethylethanamine ensures that only the quaternary ammonium salt is formed. libretexts.org

The efficiency of the alkylation can be influenced by several factors, including the strength of the nucleophile, the nature of the leaving group on the alkylating agent, and the reaction conditions such as solvent and temperature. researchgate.net Quaternary ammonium salts themselves are being explored as alternative, safer alkylating agents in some synthetic transformations, highlighting the versatility of this class of compounds in organic chemistry. researchgate.net

Derivatization Pathways from Choline (B1196258) and Related Precursors

An alternative synthetic approach involves the modification of existing, structurally related molecules. Choline chloride, or (2-hydroxyethyl)trimethylammonium chloride, is an abundant and structurally similar precursor. sigmaaldrich.com The synthesis of this compound from choline would require the etherification of the terminal hydroxyl group. This pathway involves converting the -OH group into an ethoxy group (-OCH2CH3).

Another potential precursor-based route starts with 2-ethoxyethanol. This alcohol can be converted into a suitable electrophile, such as 2-ethoxyethyl chloride, by reaction with a chlorinating agent like thionyl chloride. The resulting 2-ethoxyethyl chloride can then be reacted with trimethylamine (B31210) in a standard quaternization reaction to yield the final product. This multi-step approach leverages readily available starting materials. A similar strategy has been described for the synthesis of related compounds like (2-chloroethyl)trimethylammonium chloride, which is prepared by reacting trimethylamine with 1,2-dichloroethane. kit.edunih.gov

A patent for the production of (meth)acryloyloxyethyltrimethylammonium chloride describes a two-step process starting with the transesterification of (meth)acrylate with 2-chloroethanol (B45725) to form a chlorohydrin ester, which is then reacted with trimethylamine. google.com This indicates that pathways involving the reaction of a functionalized chloro-compound with trimethylamine are industrially relevant.

Green Chemistry Approaches in Synthesis Research

Modern synthetic chemistry places increasing emphasis on "green" methodologies to reduce environmental impact. mdpi.com For the synthesis of quaternary ammonium salts like this compound, green chemistry principles can be applied in several ways. These include the use of safer solvents, alternative energy sources, and biocatalysis. mdpi.com

One key area is the replacement of hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents. mdpi.com Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov For instance, reactions that might take hours under reflux can be completed in minutes using microwave irradiation, often with improved yields. nih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers high selectivity and operates under mild conditions, typically in aqueous media. mdpi.com While specific enzymatic routes to this compound are not widely documented, the principles of biocatalysis are being applied to the synthesis of various complex molecules and could be an area for future research. mdpi.comncsu.edu Furthermore, research into using choline chloride itself as a component in deep eutectic solvents for various chemical processes highlights the growing interest in the sustainable applications of this class of compounds. researchgate.net

Table 2: Comparison of Synthetic Approaches

| Approach | Traditional Method | Green Chemistry Alternative |

|---|---|---|

| Solvent | Volatile organic solvents (e.g., DMF, Toluene) | Water, ethanol, or solvent-free conditions mdpi.com |

| Energy | Conventional heating (reflux) for extended periods dtic.mil | Microwave irradiation for rapid heating nih.gov |

| Catalyst | Often requires harsh conditions or no catalyst | Biocatalysts (enzymes) for mild conditions mdpi.com |

| Reagents | Use of potentially hazardous alkylating agents | Exploration of less toxic reagents |

Scale-Up Considerations for Research Applications

Transitioning the synthesis of this compound from a laboratory benchtop to a larger scale for extensive research requires careful consideration of several factors. Industrial processes for quaternary ammonium compounds often involve the alkylation of tertiary amines, but conditions can be demanding. wikipedia.orgdtic.mil

Key considerations for scale-up include:

Reaction Kinetics and Thermodynamics: Understanding the reaction rate and heat evolution is crucial for maintaining control and safety. Exothermic quaternization reactions may require efficient heat dissipation systems to prevent runaway reactions.

Mixing and Mass Transfer: Ensuring efficient mixing of reactants, especially in heterogeneous systems, is vital for achieving high conversion rates. dtic.mil

Reaction Conditions: While laboratory syntheses might use an excess of an alkylating agent, large-scale production aims for stoichiometric reactions to minimize cost and waste. dtic.mil Optimizing temperature, pressure, and reaction time is essential for maximizing yield and purity. google.comgoogle.com A patent for choline chloride synthesis highlights using autocatalysis to increase reaction speed and achieve high conversion rates (>99%) under moderate conditions (20-150 °C). google.com

Purification: The chosen purification method must be scalable and efficient. Methods like crystallization, precipitation, or distillation are common. google.com The presence of unreacted starting materials or by-products can affect the final product's properties.

Process Safety: The handling of pressurized gases (like methyl chloride) and managing exothermic reactions are significant safety concerns that must be addressed in any scale-up operation.

Chemical Reactivity, Transformation Pathways, and Mechanistic Elucidation

Oxidation Reactions and Oxidative Stability Studies

The oxidation of (2-Ethoxyethyl)trimethylammonium chloride, similar to its structural analog choline (B1196258) chloride, can proceed via radical pathways. For choline chloride, oxidation can be initiated by a hydrogen abstraction at the β-position (the carbon adjacent to the oxygen), particularly in the presence of radical initiators. nih.gov This process leads to the formation of oxidation products such as betaine (B1666868) aldehyde and betaine. nih.gov It is expected that this compound would follow a similar oxidation pathway, yielding analogous aldehyde and betaine-type structures.

Reduction Reactions and Reductive Transformations

The transformation of quaternary ammonium (B1175870) salts can be achieved through reductive cleavage of the carbon-nitrogen (C–N) bond. rsc.orgresearchgate.net This process is of significant interest as it allows for the dealkylation or deamination of these otherwise stable compounds. Electrochemical methods have been employed for the reduction of aryl- and benzyltrimethylammonium (B79724) salts, which proceed through the formation of radical or anionic intermediates. thieme-connect.de

A notable method for cleaving the quaternary ammonium group involves radiotherapy. Hydrated electrons (e⁻ₐq) generated from water radiolysis can efficiently remove the quaternary ammonium group, which acts as a masking moiety. nih.gov This radiotherapy-induced cleavage has been demonstrated to work in living cells and tumor-bearing mice, highlighting a sophisticated method for reductive transformation under specific conditions. nih.gov These studies suggest that the C-N bonds in this compound are susceptible to reductive cleavage, leading to the formation of trimethylamine (B31210) and an ethoxyethyl radical or anion, depending on the specific mechanism.

Nucleophilic Substitution Reactions and Their Scope

Nucleophilic substitution reactions involving this compound can theoretically occur at two main sites: the carbon of the ethoxyethyl group or the carbons of the methyl groups on the nitrogen atom.

In the first case, the trimethylamine moiety would act as the leaving group. The ability of a tertiary amine to function as a leaving group is highly dependent on the reaction conditions and the stability of the resulting amine. Studies have shown that trimethylamine can be an effective leaving group in certain intramolecular reactions, such as the formation of epoxides from ammonium ylides, where its leaving group ability is superior to that of bulkier amines like triethylamine. nih.gov However, for a simple Sₙ2 reaction on the primary carbon of the ethoxyethyl group, trimethylamine is generally considered a poor leaving group compared to halides or sulfonates.

In the second scenario, the ethoxyethanol moiety would be the leaving group, with a nucleophile attacking one of the methyl carbons. This is a classic Menshutkin-type reaction in reverse. The stability of the leaving group is paramount, and while ethoxyethanol is a stable molecule, it is not a particularly good leaving group under typical nucleophilic substitution conditions without prior activation.

Hydrolysis and Degradation Mechanisms in Various Media

The stability of this compound is significantly affected by the medium, pH, and temperature. At elevated temperatures, the primary degradation mechanism for quaternary ammonium salts is Hofmann elimination. scispace.com This reaction involves the abstraction of a β-hydrogen by a base (such as the chloride anion or hydroxide), leading to the formation of an alkene, a tertiary amine, and a protonated anion. For this compound, this would result in the formation of ethylene, trimethylamine, and ethoxyethanol (from the alternative β-hydrogen on the ethoxy group).

Studies on the degradation kinetics of various long-chain QACs have shown that thermal stability is highly dependent on the solvent, with degradation being orders of magnitude faster in a solventless (solid-state) environment. scispace.comresearchgate.net In polar solvents, the stability was found to follow the trend: Water > Methanol > Isopropanol > Dimethyl Carbonate, with no observable degradation in water under the tested conditions. scispace.comresearchgate.net

Enzymatic hydrolysis of choline ethers has also been studied. Research on the hydrolysis of various aminoalcohol ethers by horse blood serum cholinesterase revealed that the reactivity decreases as the length of the alcohol chain residue increases. nih.gov This suggests that the ethoxy group in this compound would influence its susceptibility to enzymatic degradation compared to choline itself.

Elucidation of Reaction Kinetics and Thermodynamic Parameters

Kinetic studies on the thermal degradation of analogous long-chain quaternary ammonium salts have provided valuable data on their stability. scispace.com The degradation generally follows first-order kinetics. researchgate.net By determining the reaction rate constants at various temperatures, Arrhenius parameters, including the activation energy (Eₐ) and the pre-exponential factor (A), can be calculated to quantify the thermal stability.

The data below, from studies on analogous methyl carbonate QACs, illustrates the influence of solvent and molecular structure on degradation kinetics. scispace.com

| Compound | Solvent | Eₐ (kJ/mol) | ln(A) (A in s⁻¹) | R² |

| DTMA-MC | MeOH | 134 | 22.8 | 0.993 |

| DTMA-MC | IPA | 129 | 21.6 | 0.999 |

| DTMA-MC | DMC | 100 | 14.5 | 0.998 |

| DDMA-MC | MeOH | 125 | 21.3 | 0.998 |

| TDMA-MC | MeOH | 132 | 23.4 | 0.996 |

| TBMA-MC | MeOH | 121 | 19.8 | 0.999 |

Table 1: Arrhenius parameters for the degradation of various analogous long-chain quaternary ammonium methyl carbonates (QASs) in different solvents. Data sourced from studies on similar compounds to illustrate kinetic principles. scispace.com DTMA-MC: Dodecyltrimethylammonium methyl carbonate; DDMA-MC: Didodecyl-dimethylammonium methyl carbonate; TDMA-MC: Tallow-dimethylammonium methyl carbonate; TBMA-MC: Tallow-benzyl-dimethylammonium methyl carbonate.

Furthermore, the thermal stability of solid-state QACs can be compared using thermogravimetric analysis (TGA) to determine the temperature at which 50% of the compound has degraded (T₅₀%). This parameter is influenced by both the cation structure and the nature of the anion. scispace.com

| Compound | Anion | T₅₀% (°C) | Average Eₐ (kJ/mol) |

| OTMA-Cl | Cl⁻ | 233.1 | 121.7 |

| OTMA-Br | Br⁻ | 236.4 | 134.4 |

| DTMA-Cl | Cl⁻ | 224.2 | 117.2 |

| DTMA-Br | Br⁻ | 230.1 | 128.7 |

| DTMA-I | I⁻ | 217.1 | 132.0 |

| HTMA-Cl | Cl⁻ | 240.2 | 124.9 |

Table 2: Thermal stability parameters for various analogous solid-state quaternary ammonium salts. Data sourced from studies on similar compounds to illustrate thermodynamic principles. scispace.com OTMA: Octyltrimethylammonium; DTMA: Dodecyltrimethylammonium; HTMA: Hexadecyltrimethylammonium.

These data sets show clear trends: stability decreases with longer alkyl chains, and the nature of the anion plays a significant role, with bromide salts often being more stable than chloride or iodide salts under these conditions. scispace.com

Role as a Model System for Studying Reaction Mechanisms

This compound serves as a valuable model system for investigating various aspects of chemical reactivity. Its close structural relationship to choline allows it to be used in studies that probe how subtle changes, such as the substitution of a hydroxyl group with an ethoxy group, affect physicochemical and biological properties. creative-proteomics.com

For example, in studies of enzymatic reactions, choline ethers are used to explore structure-activity relationships. The variation in the ether-linked alkyl group allows researchers to systematically study how factors like hydrophobicity impact the kinetics of enzyme-catalyzed hydrolysis. nih.gov Similarly, its degradation via Hofmann elimination provides a clear and relatively simple model for studying the kinetics, solvent effects, and mechanisms of this important reaction pathway for quaternary ammonium salts. scispace.comrsc.org The compound's defined structure, with primary and β-hydrogens, offers a clear substrate for mechanistic elucidation of elimination versus substitution reactions.

Structural Characterization and Spectroscopic Analysis in Research

X-Ray Diffraction Analysis for Crystalline Structure Determination

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. For a compound like (2-Ethoxyethyl)trimethylammonium chloride, which is typically a crystalline solid, XRD provides definitive information on its solid-state conformation, bond lengths, bond angles, and crystal packing. smolecule.com

While a specific single-crystal XRD study for this compound is not detailed in the surveyed literature, the analysis of related quaternary ammonium (B1175870) salts provides significant insights. rsc.orgnih.gov These studies show that the size and shape of the quaternary ammonium cation significantly influence the crystal packing and the network of intermolecular forces. rsc.orgnih.gov Quaternary ammonium chlorides often exhibit polymorphism, meaning they can exist in different crystalline forms depending on the crystallization conditions. smolecule.com

An XRD analysis would yield precise data on the unit cell dimensions, crystal system (e.g., monoclinic, orthorhombic), and space group. This information is crucial for understanding the solid-state properties of the material. Studies on montmorillonite (B579905) clays (B1170129) treated with quaternary ammonium salts have used XRD to investigate the intercalation and basal spacing of the resulting compounds, demonstrating the technique's utility in analyzing interactions in complex materials. uni.eduuni.edu

Table 1: Potential Crystallographic Data from XRD Analysis This table outlines the typical parameters obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Description | Significance |

| Crystal System | The symmetry classification of the crystal (e.g., cubic, tetragonal, orthorhombic). | Defines the basic geometric framework of the crystal lattice. |

| Space Group | The set of symmetry operations that describes the crystal's structure. | Provides detailed information about the symmetry at the molecular level. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles between the axes of the unit cell. | Defines the size and shape of the repeating unit of the crystal. |

| Bond Lengths (Å) | The distances between the nuclei of two bonded atoms. | Confirms the connectivity and nature (single, double, etc.) of chemical bonds. |

| Bond Angles (°) ** | The angles formed between three connected atoms. | Determines the local geometry and conformation of the molecule. |

| Torsion Angles (°) ** | The angle between planes through two sets of three atoms. | Describes the rotation around chemical bonds and the overall 3D shape. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for each set of non-equivalent protons. The nine protons of the three equivalent methyl groups attached to the nitrogen atom [-N⁺(CH₃)₃] would appear as a sharp singlet, as observed in trimethylamine (B31210) and its salts. docbrown.infonih.gov The protons of the ethoxyethyl chain would exhibit more complex patterns. The methylene (B1212753) protons adjacent to the ether oxygen (-O-CH₂-CH₃) typically appear as a quartet, while the terminal methyl protons (-CH₂-CH₃) appear as a triplet. researchgate.netdocbrown.info The two methylene groups attached to the nitrogen and oxygen respectively (-N⁺-CH₂-CH₂-O-) would each produce a distinct triplet, assuming free rotation.

The ¹³C NMR spectrum provides complementary information. Each unique carbon atom in the molecule gives a separate signal. The chemical shifts are influenced by the electronegativity of neighboring atoms. Carbons attached to the positively charged nitrogen and the ether oxygen would be shifted downfield. For example, in similar compounds like (2-hydroxyethyl)-trimethylammonium salts, the carbons adjacent to the nitrogen and oxygen show characteristic shifts. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound The predicted chemical shifts (δ) are given in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS). docbrown.infonih.gov

| Atom Group | Predicted ¹H NMR Shift (ppm) & Multiplicity | Predicted ¹³C NMR Shift (ppm) |

| -N⁺(C H₃)₃ | ~3.1 (singlet, 9H) | ~54 |

| -N⁺-C H₂- | ~3.5 (triplet, 2H) | ~66 |

| -C H₂-O- | ~3.8 (triplet, 2H) | ~60 |

| -O-C H₂-CH₃ | ~3.4 (quartet, 2H) | ~67 |

| -O-CH₂-C H₃ | ~1.2 (triplet, 3H) | ~15 |

Note: Predicted values are based on data from analogous compounds and general NMR principles. Actual values may vary depending on solvent and experimental conditions. pitt.edu

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to display several key absorption bands. Strong bands in the 2800-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the methyl and methylene groups. researchgate.net The quaternary ammonium group [-N⁺(CH₃)₃] gives rise to characteristic deformation vibrations, often observed around 1485 cm⁻¹, and an asymmetrical stretching vibration near 970 cm⁻¹. researchgate.netnist.gov A prominent feature would be the strong C-O-C stretching vibration of the ether linkage, typically found in the 1000-1200 cm⁻¹ range. mdpi.com

Raman spectroscopy provides complementary information. For quaternary ammonium salts like tetramethylammonium (B1211777) chloride, the C-H stretching vibrations are also prominent. rsc.org The NC₄ bending and stretching modes are also observable. Raman spectroscopy is particularly useful for studying symmetric vibrations and vibrations of the molecular backbone, which may be weak or absent in the IR spectrum.

Table 3: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Primary Technique |

| C-H (Alkyl) | Stretching | 2850 - 3000 | IR & Raman |

| N⁺-(CH₃)₃ | Asymmetric/Symmetric Deformation | 1480 - 1490 | IR |

| C-O-C (Ether) | Asymmetric Stretching | 1050 - 1150 | IR (Strong) |

| C-N⁺ | Stretching | 950 - 1000 | IR & Raman |

| Molecular Skeleton | Bending/Deformation | < 900 | Raman |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For ionic compounds like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed. nih.govkennesaw.edu

In ESI-MS, the analysis would primarily detect the cationic portion of the molecule, [ (C₂H₅OCH₂CH₂)N(CH₃)₃ ]⁺, which has a calculated m/z of 146.15. The molecular ion peak in the mass spectrum would confirm the molecular weight of the cation.

Tandem mass spectrometry (MS/MS) involves selecting the parent ion and inducing fragmentation to gain further structural information. The fragmentation of the (2-Ethoxyethyl)trimethylammonium cation would likely proceed through several characteristic pathways:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the positively charged nitrogen is a common pathway for amines and ammonium ions.

Ether cleavage: Fragmentation can occur at the C-O bonds of the ether linkage.

Loss of neutral molecules: Elimination of small, stable neutral molecules like ethene or ethanol.

Table 4: Expected Mass Spectrometry Fragments of the (2-Ethoxyethyl)trimethylammonium Cation

| m/z Value | Proposed Fragment Formula | Proposed Origin |

| 146.15 | [C₇H₁₈NO]⁺ | Parent Cation |

| 131.13 | [C₆H₁₅NO]⁺ | Loss of a methyl group (CH₃) |

| 101.10 | [C₅H₁₃N]⁺ | Cleavage and loss of ethoxy radical (•OCH₂CH₃) |

| 88.08 | [C₄H₁₀NO]⁺ | Cleavage of ethyl group from ether |

| 72.08 | [C₄H₁₀N]⁺ | Cleavage at the ether C-O bond |

| 59.07 | [C₃H₉N]⁺ | Trimethylamine fragment |

| 58.06 | [C₃H₈N]⁺ | McLafferty-type rearrangement product |

Advanced Spectroscopic Methods for Solution-State Studies

While 1D NMR provides fundamental structural data, advanced spectroscopic methods are required to fully characterize the molecule's conformation and dynamics in solution. numberanalytics.com

Two-Dimensional (2D) NMR Spectroscopy is invaluable for unambiguously assigning all proton and carbon signals and mapping out the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing the H-C-C-H connections within the ethoxyethyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for definitive assignment of each carbon signal based on its attached protons.

Dynamic NMR (DNMR) and Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to study the molecule's conformational dynamics. copernicus.orgnih.gov NOESY detects protons that are close to each other in space, even if they are not directly bonded. nih.gov This can provide insights into the preferred rotational conformations (rotamers) around the C-C and C-O single bonds in the ethoxyethyl chain, revealing the molecule's average three-dimensional shape in solution. copernicus.org These advanced methods, often combined with computational modeling, provide a comprehensive picture of the molecule's behavior. numberanalytics.com

Applications in Advanced Organic and Inorganic Chemistry Research

Reagent Utility in Complex Organic Synthesis Pathways

While specific examples of (2-Ethoxyethyl)trimethylammonium chloride as a key reagent in multi-step complex organic syntheses are not extensively documented in dedicated studies, its nature as a quaternary ammonium (B1175870) salt suggests its utility in various synthetic transformations. Quaternary ammonium salts are known to participate in reactions as phase-transfer catalysts and can also serve as sources of anions in substitution reactions. The presence of the ethoxy group could potentially influence its solubility and reactivity profile in different organic solvents, a feature that can be exploited in designing specific synthesis pathways.

Precursor for Novel Quaternary Ammonium Compounds with Tunable Properties

This compound serves as a valuable starting material for the synthesis of novel quaternary ammonium compounds with tailored properties. The quaternization of tertiary amines is a fundamental method for preparing these salts. By modifying the alkyl or aryl groups attached to the nitrogen atom, a diverse library of quaternary ammonium compounds can be generated. For instance, starting from a tertiary amine, reaction with an appropriate alkylating agent containing an ethoxyethyl group would yield a derivative of (2-Ethoxyethyl)trimethylammonium.

The "tunable" nature of these compounds arises from the ability to systematically alter their structure to achieve desired physicochemical properties. For example, the synthesis of novel polymer quaternary ammonium salts derived from glucose has been demonstrated, where the ammonium groups are attached to the glucose structure. smujo.id This approach allows for the creation of catalysts with specific solubility and activity profiles. Similarly, methacrylate (B99206) analogs of quaternary ammonium salts functionalized with carboxylic and methoxysilane (B1618054) groups have been synthesized via the Menschutkin reaction, a bimolecular nucleophilic substitution between a tertiary amine and an alkyl halide. nih.gov These functionalized monomers can be incorporated into polymers to create materials with adhesive, coupling, and antimicrobial properties. nih.gov The synthesis of quaternary ammonium salts with varying esterification degrees has also been reported, leading to surfactants with excellent surface activity and degradability. acs.org

The general strategy for synthesizing such tunable compounds is outlined in the table below:

| Precursor Type | Reaction | Functionalized Product | Potential Properties |

| Tertiary Amine | Menschutkin Reaction with a functionalized alkyl halide | Quaternary ammonium salt with desired functional group | Tunable solubility, catalytic activity, antimicrobial properties |

| This compound | Demethylation followed by re-alkylation | Novel quaternary ammonium salt with different alkyl groups | Modified hydrophobicity/hydrophilicity, altered steric hindrance |

Catalytic Activity and Mechanistic Investigations in Organic Transformations

The catalytic potential of this compound is primarily associated with its function as a phase-transfer catalyst.

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. wikipedia.org Quaternary ammonium salts are a prominent class of phase-transfer catalysts. wikipedia.orgnih.gov The mechanism involves the quaternary ammonium cation forming an ion pair with the reactant anion from the aqueous phase. This ion pair is sufficiently lipophilic to be transferred into the organic phase, where the anion can react with the organic substrate. researchgate.net

A classic example of a reaction facilitated by PTC is the generation of dichlorocarbene (B158193) from chloroform (B151607) and aqueous sodium hydroxide. wikipedia.org While specific studies detailing the use of this compound in a wide array of PTC reactions are not abundant, its structural similarity to other well-known phase-transfer catalysts suggests its applicability in reactions such as etherification and esterification. iagi.or.idchempedia.infomdpi.com The efficiency of a phase-transfer catalyst is influenced by factors such as the size and nature of the alkyl groups on the nitrogen atom, which affect the lipophilicity of the cation and the stability of the ion pair.

The application of chiral phase-transfer catalysts has become a significant strategy in asymmetric synthesis, enabling the control of stereochemistry in a variety of chemical transformations. nih.govnih.govmdpi.comrsc.org These catalysts, typically chiral quaternary ammonium or phosphonium (B103445) salts, form chiral ion pairs with prochiral nucleophiles, directing the subsequent reaction to favor the formation of one stereoisomer over another. nih.gov

While there is a wealth of research on chiral PTCs derived from sources like cinchona alkaloids and binaphthyls, specific studies employing this compound in regioselective or stereoselective reactions are not prominently featured in the literature. nih.govmdpi.com However, the principles of stereoselective synthesis using chiral PTCs are well-established. For instance, the asymmetric alkylation of a glycine (B1666218) Schiff base has been achieved with moderate to good enantiomeric excess using newly prepared chiral quaternary ammonium salts derived from L-tartrate. capes.gov.br The development of chiral catalysts based on amino acids and other readily available chiral sources is an active area of research. mdpi.com The potential for developing chiral variants of this compound or using it in conjunction with chiral additives to induce stereoselectivity remains an area for future exploration.

Regioselectivity, the preference for reaction at one position over another, can also be influenced by the choice of catalyst and reaction conditions in PTC. For example, iridium-catalyzed enantioselective and regioselective allylic etherification with aliphatic alcohols has been reported, demonstrating the ability to control both stereochemistry and the position of the new bond. nih.gov

Application in Ionic Liquids Research and Deep Eutectic Solvents

This compound is considered a quaternary ammonium electrolyte, a subclass of ionic liquids (ILs). mdpi.com Ionic liquids are salts with melting points below 100 °C, and they have attracted significant interest as "green" solvents due to their low vapor pressure, thermal stability, and tunable properties. mdpi.comresearchgate.net

A significant application of this compound is in the formation of deep eutectic solvents (DESs). DESs are mixtures of a hydrogen bond acceptor (HBA), often a quaternary ammonium salt like choline (B1196258) chloride, and a hydrogen bond donor (HBD), such as urea, carboxylic acids, or polyols. mdpi.comuantwerpen.be These mixtures exhibit a significant depression in their melting point compared to the individual components. uantwerpen.be this compound has been identified as a component in DESs capable of dissolving cellulose (B213188), a notoriously insoluble biopolymer. mdpi.com The ability to dissolve cellulose opens up possibilities for its processing and derivatization in a more environmentally friendly manner. The physicochemical properties of DESs, such as density, viscosity, and conductivity, can be tuned by altering the nature of the HBA and HBD, as well as their molar ratio. researchgate.net

The table below summarizes some key physicochemical properties of DESs, which are relevant to those that could be formed with this compound.

| Property | Typical Range for DESs | Influencing Factors |

| Density | 1.0 - 1.35 g/cm³ at 298.15 K | Nature of HBA and HBD, molar ratio |

| Viscosity | Varies widely, generally higher than conventional solvents | Strength of hydrogen bonding, molar mass, molar ratio |

| Melting Point | Significantly lower than individual components | Specific interactions between HBA and HBD |

Furthermore, the use of this compound in an electrolyte for the electrodeposition of aluminum highlights its potential in electrochemical applications. Its addition to a diethyl ether-based bath was shown to reduce the flammability of the system.

Coordination Chemistry and Metal Ion Interactions

The ether oxygen in the ethoxyethyl group of this compound provides a potential coordination site for metal ions. While the positively charged quaternary ammonium group itself is generally not considered a good ligand for metal cations, the presence of the ether linkage introduces a Lewis basic site that can interact with metal centers.

Studies on the complexation of alkali and alkaline earth metal cations with calix nih.govarene receptors functionalized with ether and carbonyl groups have shown that the ether oxygens play a crucial role in binding these metal ions. nih.gov This suggests that the ether functionality in this compound could facilitate its interaction with various metal ions in solution. The coordination of alkali metal cations by crown ethers is a well-known phenomenon driven by the interaction between the metal ion and the ether oxygen atoms of the macrocycle. ornl.gov

While detailed crystallographic or spectroscopic studies of metal complexes specifically with this compound are not widely available, the principles of coordination chemistry suggest that such interactions are plausible. bucknell.edu The nature of the metal ion, the solvent system, and the presence of other competing ligands would all influence the formation and stability of any such complexes. The use of this compound in aluminum electrodeposition electrolytes further points towards its interaction with metal species in solution, potentially influencing the deposition process.

Research in Polymer Science and Material Engineering

Monomer in Polymer Synthesis

The quaternary ammonium (B1175870) salt (2-Acryloyloxyethyl)trimethylammonium chloride is a prominent cationic monomer utilized in the synthesis of a wide array of functional polymers. Its structure, containing a polymerizable acrylate (B77674) group and a permanently charged cationic center, allows for the creation of polyelectrolytes with tailored properties for specific applications.

To modify and enhance polymer properties, (2-Acryloyloxyethyl)trimethylammonium chloride is frequently copolymerized with other monomers. A common comonomer is acrylamide, which is used to produce cationic polyacrylamides (CPAMs). researchgate.netgoogle.com These copolymers are synthesized for specific applications, such as flocculants in water treatment, where the charge density can be controlled by adjusting the monomer feed ratio. researchgate.net The monomer has also been copolymerized with 2-hydroxyethyl methacrylate (B99206) to create novel materials, with spectroscopic techniques used to characterize the resulting polymer structure and determine monomer reactivity ratios. researchgate.net

For the synthesis of well-defined polymers with precise control over molecular weight, architecture, and low polydispersity, controlled radical polymerization (CRP) techniques are employed. tcichemicals.com Atom Transfer Radical Polymerization (ATRP) is one such technique that has been successfully used. For instance, enzymatically assisted ATRP was utilized to create star-shaped polymers with poly[2-(methacryloyloxy)ethyl trimethylammonium chloride] arms, achieving a narrow molecular weight distribution (Đ = 1.06–1.12). nih.gov This level of control is essential for designing high-performance materials for advanced applications. nih.gov Another advanced technique, Supplemental Activator and Reducing Agent (SARA) ATRP, has been successfully applied to similar cationic monomers in environmentally friendly solvents like water and ethanol-water mixtures, demonstrating excellent control over the polymerization process. rsc.org

Development and Characterization of Functional Hydrogels

Functional hydrogels are three-dimensional, cross-linked polymer networks capable of absorbing large quantities of water. frontiersin.org When synthesized using cationic monomers like (2-Acryloyloxyethyl)trimethylammonium chloride, the resulting hydrogels possess a positive charge, making them highly effective for interacting with and removing anionic species from aqueous environments. mdpi.comnih.gov

The cationic nature of hydrogels derived from (2-Acryloyloxyethyl)trimethylammonium chloride makes them excellent candidates for removing anionic contaminants from water through electrostatic interactions.

Dye Removal: Research has extensively documented the efficacy of these hydrogels in adsorbing anionic dyes. Bio-based hydrogels of poly([2-(acryloyloxy)ethyl] trimethylammonium chloride) reinforced with cellulose (B213188) nanofibrils have demonstrated high removal values of approximately 96% for the dye Methyl Orange (MO). mdpi.com The maximum adsorption capacity for this system was recorded at 1379.0 mg of dye per gram of hydrogel. mdpi.com Composite hydrogels incorporating activated carbon have also been developed, showing a maximum adsorption capacity for MO of 909.09 mg/g. dergipark.org.tr

| Hydrogel System | Target Dye | Maximum Adsorption Capacity (mg/g) | Reference |

| Poly([2-(acryloyloxy)ethyl] trimethylammonium chloride) with 1% Cellulose Nanofibrils | Methyl Orange | 1379.0 | mdpi.com |

| Poly([2-(acryloyloxy)ethyl] trimethylammonium chloride) with Activated Carbon | Methyl Orange | 909.09 | dergipark.org.tr |

| 2-hydroxyethylmethacrylate-co-[2-(methacryloyloxy)ethyl]trimethylammonium chloride | Anionic Dyes* | Suitable for dye uptake | nih.gov |

Dyes tested were Acid Blue 25, Acid Blue 74, and Acid Yellow 99.

Metal Ion Removal: These cationic polymers have also been investigated for the removal of heavy metal ions. A resin made from poly([(2-methacryloyloxy)ethyl]trimethylammonium chloride) was successfully synthesized and applied to the removal of arsenate (As(V)) from water. researchgate.net The mechanism of removal by hydrogels often involves complexation and chelation between the polymer's functional groups and the metal ions. mdpi.comnih.gov

Polymers and copolymers of (2-Acryloyloxyethyl)trimethylammonium chloride are highly effective as flocculants and coagulants in water and wastewater treatment. researchgate.netwcs-group.co.uk The coagulation process involves neutralizing the negative charges of colloidal and suspended particles in water, causing them to destabilize. wcs-group.co.uklmipumps.com Subsequently, during flocculation, the destabilized particles aggregate to form larger flocs that can be easily removed by sedimentation or filtration. lmipumps.com

A flocculant synthesized from (2-methacryloyloxyethyl) trimethyl ammonium chloride and xylan demonstrated significant efficiency in treating pulp mill wastewater. nih.gov The study showed that the polymer functions through a bridging mechanism, where it attaches to multiple small particles, causing them to agglomerate into larger, settleable flocs. nih.gov This treatment led to a substantial reduction in key water pollution indicators.

| Parameter | Removal Efficiency (%) |

| Turbidity | 94.5 |

| Chemical Oxygen Demand (COD) | 61.7 |

| Lignin | 45.0 |

| Sugar | 65.7 |

| Biological Oxygen Demand (BOD) | 73.5 |

Table based on data for xylan-(2-methacryloyloxyethyl) trimethyl ammonium chloride flocculant in pulping wastewater treatment. nih.gov

Amphiphilic Polymer Synthesis and Self-Assembly Behavior

There is no available scientific literature that describes the synthesis of amphiphilic polymers using (2-Ethoxyethyl)trimethylammonium chloride as a monomer or a significant component. Research in this area predominantly focuses on the polymerization of monomers containing both a hydrophilic quaternary ammonium group and a polymerizable moiety, which this compound lacks. Similarly, detailed studies on the self-assembly behavior of polymers derived from this specific compound are not present in published research.

Investigations in Biological and Preclinical Biomedical Sciences

Interactions with Cellular Components and Membrane Dynamics

As a quaternary ammonium (B1175870) compound, (2-Ethoxyethyl)trimethylammonium chloride possesses a positively charged nitrogen center, which is anticipated to facilitate interactions with negatively charged components of the cell, such as the phosphate (B84403) groups in the phospholipids (B1166683) of cell membranes. Research into its role in cellular processes, particularly concerning cell membrane dynamics, has been noted as an area of study. smolecule.com The presence of both a cationic head and a flexible ethoxyethyl tail suggests that it may influence the fluidity and permeability of lipid bilayers. smolecule.com However, specific experimental studies detailing the mechanisms of these interactions, such as the extent of membrane disruption or integration, are not extensively documented in peer-reviewed literature. Its structural relationship to choline (B1196258), an essential component of phosphatidylcholine, further suggests a potential role in the synthesis and maintenance of cell membrane structure. smolecule.com

Modulation of Neurotransmitter Systems and Cholinergic Pathways

This compound is structurally related to acetylcholine (B1216132), a critical neurotransmitter in both the central and peripheral nervous systems. This structural analogy has led to investigations into its potential to interact with and modulate cholinergic signaling pathways. smolecule.com It has been suggested that this compound may act as a precursor to acetylcholine and could influence neurotransmitter levels, indicating potential for study in the context of neurological disorders. smolecule.com Furthermore, its interaction with cholinergic receptors is an area of interest. smolecule.com However, detailed preclinical studies confirming its specific binding affinities to muscarinic or nicotinic receptors, or its precise effects on acetylcholine synthesis, release, and degradation, are not widely available.

Research into Preclinical Antimicrobial Properties

Detailed preclinical studies on the antimicrobial properties of this compound are not readily found in the available scientific literature. However, extensive research has been conducted on structurally similar quaternary ammonium compounds, such as [2-(methacryloyloxy)ethyl]trimethylammonium chloride (METAC), which provides insight into the potential antimicrobial mechanisms that could be exhibited by this class of molecules.

Disclaimer: The following findings are based on research on the related compound [2-(methacryloyloxy)ethyl]trimethylammonium chloride (METAC) and other quaternary ammonium compounds, as specific data for this compound is not available.

The primary mechanism of antibacterial action for quaternary ammonium compounds is the disruption of the cell membrane and cell wall. The cationic nature of these molecules leads to an electrostatic attraction with the negatively charged components of bacterial cell surfaces, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This interaction can lead to the disorganization of the lipid bilayer, increased membrane permeability, and subsequent leakage of essential intracellular components like ions, metabolites, and nucleic acids, ultimately causing cell death. Some studies on related compounds have also suggested interference with bacterial protein and nucleic acid synthesis and perturbation of metabolic pathways like glycolysis.

Disclaimer: The following findings are based on research on the related compound [2-(methacryloyloxy)ethyl]trimethylammonium chloride (METAC), as specific data for this compound is not available.

The antifungal activity of related quaternary ammonium compounds is also primarily attributed to membrane disruption. In fungi, the target is the ergosterol-containing plasma membrane. The cationic compound binds to the fungal cell membrane, leading to the formation of pores and an increase in membrane permeability. This disrupts the membrane's integrity and essential functions, causing the leakage of cellular contents and leading to cell death. Studies on METAC have shown it to possess antifungal properties against various Candida species, with its efficacy varying between fungistatic (inhibiting growth) and fungicidal (killing the fungus) depending on the concentration and the specific fungal strain. nih.gov

| Antimicrobial Activity of the Related Compound METAC | | :--- | :--- | | Target Organisms | Candida albicans, Candida krusei, Candida parapsilosis nih.gov | | Observed Effect | Fungistatic and fungicidal activity nih.gov | | Minimum Inhibitory Concentration (MIC) Range | 6.25 to >100 mg/ml nih.gov | | Minimum Fungicidal Concentration (MFC) Range | 25 to >100 mg/ml nih.gov |

Advanced Drug Delivery Systems Research (Design and Mechanism)

While research has explored the potential use of this compound in drug delivery systems, specific details on its design and mechanisms in such applications are sparse. smolecule.com The general interest in this compound for drug delivery likely stems from its properties as a choline derivative and a quaternary ammonium salt.

Disclaimer: The following discussion on encapsulation and release kinetics is based on principles observed with related polymeric systems, such as those incorporating [2-(methacryloyloxy)ethyl]trimethylammonium chloride (METAC), due to a lack of specific data for the title compound.

In the context of drug delivery, compounds like METAC are often polymerized to form hydrogels or nanoparticles that can encapsulate therapeutic agents. The encapsulation process can involve the physical entrapment of a drug within the polymer matrix or electrostatic interactions between a charged drug and the cationic polymer.

The release kinetics from such systems are typically governed by several factors:

Diffusion: The encapsulated drug diffuses out of the polymer matrix at a rate dependent on the cross-linking density of the polymer, the size of the drug molecule, and the swelling properties of the hydrogel.

Swelling: Hydrogels can absorb water and swell, which increases the mesh size of the polymer network and facilitates drug release.

Degradation: If the polymer backbone is biodegradable, the release of the drug can be controlled by the rate of polymer degradation.

Ion Exchange: For electrostatically bound drugs, release can be triggered by the presence of other ions in the physiological environment, which compete for binding sites on the polymer.

These principles form the basis for designing controlled-release drug delivery systems, although specific research applying these to this compound is not detailed in the available literature.

Hydrogel-Based Delivery Platforms

Cationic hydrogels are a class of "smart" materials capable of responding to environmental stimuli like pH. mdpi.com Their defining feature is a three-dimensional, water-absorbent polymer network containing positively charged functional groups. nih.govfrontiersin.org This positive charge facilitates electrostatic interactions with negatively charged molecules such as proteins, nucleic acids, and certain drugs, making these hydrogels highly suitable for drug delivery platforms. mdpi.comnih.gov The polymer chains form a matrix with interstitial spaces that can encapsulate drug molecules, which are then released through diffusion into the biological medium. mdpi.com

Research into polymers like poly([2-(acryloyloxy)ethyl] trimethylammonium chloride) (poly(ClAETA)) has demonstrated their potential in creating delivery and capture systems. mdpi.comnih.gov In one study, bio-based hydrogels were synthesized by polymerizing ClAETA with cellulose (B213188) nanofibrillated (CNF). mdpi.comresearchgate.net The performance of these hydrogels, particularly their ability to adsorb the negatively charged molecule methyl orange (used as a model), was shown to be dependent on their composition. The incorporation of CNF into the hydrogel matrix significantly influenced its adsorption capacity. For instance, a hydrogel containing 1% CNF achieved a maximum adsorption capacity of 1379.0 mg/g. mdpi.com This high capacity for binding and retaining specific molecules underscores the potential of these materials as controllable delivery or sequestration platforms. mdpi.commdpi.com

| Hydrogel Composition | Key Parameter | Observed Result | Reference |

|---|---|---|---|

| Poly(ClAETA) with 1% CNF | Maximum Adsorption Capacity (q) for Methyl Orange | 1379.0 mg/g | mdpi.com |

| Poly(ClAETA) with 2% CNF | Dye Removal Percentage | Approximately 96% | mdpi.com |

| Poly(AETAC-co-NVP) | Maximum Adsorption Capacity (q) for Methyl Orange | 905.6 mg/g | mdpi.com |

Biomaterials Development for Tissue Engineering and Regenerative Medicine

Tissue engineering aims to restore or replace damaged tissues by combining cells with engineered scaffolds that mimic the native extracellular matrix. nih.govausmt.ac.ir These scaffolds provide the necessary structural support for cell adhesion, growth, and differentiation. nih.govunipi.it Cationic polymers are of significant interest in this field because their positive charges can enhance interactions with the negatively charged surfaces of cells, thereby promoting cellular adhesion and guiding tissue development. nih.govnih.gov The use of both natural and synthetic polymers is common, with the goal of creating biocompatible and biodegradable structures that support the formation of new, functional tissue. nih.govausmt.ac.ir

The creation of an ideal scaffold is a critical step in tissue engineering. ausmt.ac.ir Various fabrication techniques are employed to produce three-dimensional porous structures from polymeric materials. nih.govausmt.ac.ir The choice of method depends on the desired properties of the scaffold, such as pore size, interconnectivity, and mechanical strength, which are fundamental to its success. unipi.itnih.gov

Common fabrication techniques include:

Freeze-drying (Lyophilization): This method involves freezing a polymer solution and then sublimating the solvent under a vacuum to leave behind a porous scaffold. It is widely used to create interconnected pore networks. ausmt.ac.irnih.gov

Electrospinning: This technique uses a high-voltage electric field to draw fine fibers from a polymer solution, creating a non-woven mat that resembles the architecture of the natural extracellular matrix. nih.govnih.gov

Solvent Casting and Particulate Leaching: In this process, a polymer is dissolved in a solvent and mixed with porogen particles (like salt or sugar). After the solvent evaporates, the porogens are leached out, leaving a porous structure. ausmt.ac.ir

3D Printing (Additive Manufacturing): Techniques like fused deposition modeling and stereolithography allow for the precise, layer-by-layer construction of scaffolds with highly controlled and complex geometries. nih.govnih.govnih.gov

Once fabricated, scaffolds are extensively characterized to ensure they meet design specifications. Scanning Electron Microscopy (SEM) is crucial for visualizing the scaffold's surface morphology, pore size, and fiber arrangement. nih.govfrontiersin.org Fourier-transform infrared spectroscopy (FTIR) is used to confirm the chemical composition and the successful incorporation of functional groups. nih.govbiointerfaceresearch.com Mechanical testing is also performed to ensure the scaffold can provide the necessary support for the target tissue. unipi.it

| Fabrication Technique | Principle | Key Advantage | Reference |

|---|---|---|---|

| Freeze-Drying | Sublimation of a frozen solvent from a polymer solution. | Creates highly interconnected porous structures. | ausmt.ac.irnih.gov |

| Electrospinning | An electric field draws fine fibers from a polymer solution. | Produces nanofibrous meshes mimicking the native ECM. | nih.govnih.gov |

| Solvent Casting & Particulate Leaching | Polymer is cast around porogen particles, which are then dissolved. | Simple method to control porosity. | ausmt.ac.ir |

| 3D Printing | Layer-by-layer deposition of material based on a digital model. | High precision and control over scaffold architecture. | nih.govnih.gov |

The ability of a biomaterial to support cell adhesion and proliferation is fundamental to its application in tissue engineering. nih.gov The surface properties of a scaffold, particularly its charge, play a critical role in mediating cell-material interactions. nih.gov Materials functionalized with quaternary ammonium groups, such as those derived from this compound analogues, introduce a positive surface charge that can enhance the attachment of cells, which typically have a negatively charged membrane. nih.govnih.gov

Studies have shown that modulating surface charge can significantly improve cell attachment. For example, modifying cellulose to introduce positively charged trimethylammonium groups led to a dramatic increase in the attachment of MG-63 mammalian cells. nih.gov A very low degree of substitution (1.4%) resulted in over 90% cell attachment relative to standard tissue culture plastic. nih.gov Similarly, incorporating quaternary ammonium-functionalized carbon nanotubes into alginate hydrogels was found to support myoblast viability, proliferation, and differentiation, indicating the material's suitability for muscle tissue engineering. rsc.orgrsc.org These findings highlight that the cationic nature of the material directly promotes favorable cellular responses. nih.govrsc.org

| Material/Surface | Cell Type | Key Finding | Reference |

|---|---|---|---|

| Cationic Cellulose (Trimethylammonium-functionalized) | MG-63 | Attachment increased to >90% with a low degree of surface modification (1.4%). | nih.gov |

| Alginate Hydrogel with Quaternary Ammonium-functionalized CNTs | Myoblasts | Supported cell viability, proliferation, and differentiation. | rsc.orgrsc.org |

| Polyelectrolyte Multilayer (PEM) on PDMS | Hepatocytes, Fibroblasts, HeLa | PEM coating improved cell adhesion compared to uncoated hydrophobic surfaces. | nih.gov |

| Keratin/Hydroxyapatite Scaffolds | Saos-2 | Served as an ideal substrate for cell differentiation and mineralization. | frontiersin.org |

Biocompatibility and Cytocompatibility Assessments in in vitro Models

Before any biomaterial can be used in a clinical setting, its biocompatibility must be rigorously evaluated. nih.gov Biocompatibility refers to the ability of a material to perform its desired function without eliciting a detrimental local or systemic response in the host. nih.govnih.gov Cytocompatibility, a key component of this assessment, is specifically evaluated using in vitro models to determine if a material is toxic to cells. nih.govnih.gov

A variety of in vitro assays are used to assess the interaction between a material and living cells. These tests typically involve placing the material (or an extract from it) in direct contact with cultured cells and measuring the cellular response. nih.govdntb.gov.ua Common cell lines used for these studies include human osteoblasts, fibroblasts, and epithelial cells. nih.govnih.gov

Key endpoints measured in these assays include:

Cell Viability and Proliferation: Assays like the MTT or WST-8 test measure the metabolic activity of cells, which correlates with the number of viable cells. A reduction in metabolic activity suggests cytotoxicity. nih.govresearchgate.net

Cell Morphology: Changes in cell shape, adhesion, and spreading are observed using microscopy. Healthy cells typically exhibit a well-spread morphology on a compatible surface. frontiersin.org

Membrane Integrity: Tests such as the lactate (B86563) dehydrogenase (LDH) leakage assay are used to determine if the material causes damage to the cell membrane, leading to the release of intracellular components. nih.gov

Studies on materials incorporating quaternary ammonium compounds have been performed to ensure their safety. For instance, semi-interpenetrating networks of Poly{2-[(methacryloyloxy)ethyl]trimethylammonium chloride} (PMETAC) and Chitosan were evaluated for cytocompatibility. The inclusion of Chitosan was found to significantly improve fibroblast viability, demonstrating that composite design can enhance biocompatibility. nih.gov In another study, various newly synthesized bis-quaternary ammonium compounds (bis-QACs) were tested for their cytotoxicity against human keratinocytes to determine their biocompatibility for potential use as antiseptics. nih.gov These in vitro assessments are an essential first step in the safety evaluation of new biomedical materials. nih.govacs.org

| Assay Type | Purpose | Cell Line Example | Endpoint Measured | Reference |

|---|---|---|---|---|

| MTT Assay | Measures cell metabolic activity and viability. | Human MG-63 cells | Optical density proportional to viable cell number. | nih.gov |

| LDH Leakage Assay | Assesses cell membrane integrity. | Human MG-63 cells | Release of lactate dehydrogenase from damaged cells. | nih.gov |

| WST-8 Assay | Evaluates cell viability. | Renca cells | Colorimetric change indicating metabolic activity. | researchgate.net |

| Cell Morphology Analysis (SEM) | Visualizes cell adhesion and spreading. | Saos-2 cells | Qualitative assessment of cell shape and attachment. | frontiersin.org |

| Fibroblast Viability | Assesses cytocompatibility of a hydrogel. | Fibroblasts | Viability percentage compared to control. | nih.gov |

Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and polar compounds like (2-Ethoxyethyl)trimethylammonium chloride. ijnrd.org The development of robust HPLC methods is crucial for achieving the necessary separation, identification, and quantification. ijnrd.org

Ion-pair chromatography (IPC) is a frequently utilized approach within HPLC for enhancing the retention of ionic analytes such as this compound on reverse-phase columns. chromatographyonline.comcdhfinechemical.com This technique involves the addition of an ion-pairing reagent to the mobile phase. cdhfinechemical.comchromatographyonline.com This reagent is a large ionic molecule with a charge opposite to that of the analyte, which also possesses a hydrophobic region to interact with the stationary phase. thermofisher.com For a cationic analyte like this compound, an anionic ion-pairing reagent, such as an alkyl sulfonate, is used. cdhfinechemical.com The formation of a neutral ion-pair between the analyte and the reagent increases the hydrophobicity of the analyte, leading to greater retention on nonpolar stationary phases like C18. tcichemicals.comnih.gov

The choice and concentration of the ion-pairing reagent, along with the mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), are critical parameters that must be optimized. chromatographyonline.comthermofisher.comnih.gov The pH of the mobile phase also plays a significant role, as it influences the ionization state of both the analyte and any potential interferences. tcichemicals.com While effective, a drawback of IPC is that the ion-pairing reagents can be aggressive towards the stationary phase and may suppress the signal in mass spectrometry detection. chromatographyonline.comnih.gov

A variation of this technique involves the in-sample addition of the ion-pairing reagent rather than its inclusion in the mobile phase, which can offer an alternative approach to achieving the desired separation. chromatographyonline.com

The selection of an appropriate stationary phase is paramount for the successful separation of QACs. hawachhplccolumn.com While traditional reversed-phase columns like C18 are widely used, their silica-based nature can lead to undesirable interactions with the basic quaternary ammonium (B1175870) group, causing peak tailing. ijnrd.orgchromatographyonline.com

To overcome these challenges, several specialized stationary phases have been developed:

Mixed-Mode Stationary Phases: These phases combine two or more retention mechanisms, such as reversed-phase and ion-exchange, on a single support. For instance, a Primesep 100 column, which operates in mixed-mode, has been used for the analysis of the structurally similar compound (2-(Methacryloyloxy)ethyl)trimethylammonium chloride. sielc.comsielc.com This approach offers unique selectivity for separating complex mixtures of polar and ionic compounds. sielc.com

Zwitterionic Stationary Phases: In Hydrophilic Interaction Liquid Chromatography (HILIC) mode, zwitterionic stationary phases have demonstrated effective retention and good peak symmetry for polar quaternary herbicides like diquat. chromatographyonline.com These phases possess both positive and negative charges, allowing for electrostatic interactions that can be modulated by adjusting the ionic strength and organic content of the mobile phase. chromatographyonline.com

Polymer-Based Stationary Phases: To mitigate the issue of silanol (B1196071) interactions, polymer-based columns can be employed. chromatographyonline.com These are often more stable over a wider pH range compared to silica-based columns.

Specialized End-capping: For silica-based columns, advanced end-capping techniques are used to mask the residual silanol groups, thereby reducing peak tailing and improving the chromatographic performance for basic compounds.

The development of novel stationary phases remains an active area of research, aiming to provide enhanced retention, resolution, and efficiency for the separation of complex mixtures containing compounds like this compound. ijnrd.org

Interactive Data Table: HPLC Stationary Phases for Quaternary Ammonium Compound Analysis

| Stationary Phase Type | Retention Mechanism(s) | Advantages for QAC Analysis | Typical Analytes |

| Reversed-Phase (e.g., C18, C8) | Hydrophobic Interaction | Widely available, good for general purpose separations. ijnrd.orgnih.gov | Benzalkonium chlorides, Alkyltrimethylammonium compounds nih.gov |

| Ion-Pair Chromatography | Hydrophobic & Ion-Pairing | Enhanced retention of ionic compounds on RP columns. chromatographyonline.comcdhfinechemical.com | Diquat, Paraquat chromatographyonline.com |

| Mixed-Mode | Hydrophobic & Ion-Exchange | Unique selectivity, good for complex samples. sielc.comsielc.com | (2-(Methacryloyloxy)ethyl)trimethylammonium chloride sielc.comsielc.com |

| Zwitterionic (HILIC) | Hydrophilic & Electrostatic | Good retention and peak shape for very polar QACs. chromatographyonline.com | Diquat chromatographyonline.com |

| Polymer-Based | Hydrophobic/Ion-Exchange | Reduced silanol interactions, wider pH stability. chromatographyonline.com | Diquat chromatographyonline.com |

Capillary Electrophoresis (CE) for Compound Separation and Analysis

Capillary electrophoresis (CE) is a powerful separation technique well-suited for the analysis of charged species like this compound. wikipedia.orgnih.gov It offers high separation efficiency, short analysis times, and requires only small sample volumes. colby.edu In CE, analytes are separated based on their differential migration in an electric field within a narrow capillary filled with an electrolyte solution. wikipedia.orgcolby.edu

For the analysis of cationic compounds, the capillary wall, which is typically made of fused silica (B1680970), can be modified to reduce analyte adsorption and control the electroosmotic flow (EOF). nih.gov Coating the capillary with a cationic polymer, such as poly([2-(acryloyloxy)ethyl]trimethylammonium chloride), can reverse the zeta potential, leading to an anodic EOF and preventing the cationic analytes from adsorbing to the negatively charged silanol groups on the capillary wall. nih.govresearchgate.net

Indirect UV detection is often employed for QACs that lack a strong chromophore. nih.gov This involves adding a chromophoric substance to the background electrolyte. The displacement of this chromophore by the analyte ions results in a decrease in absorbance, allowing for detection. nih.gov For instance, a method using a copper(II) sulfate-formic acid buffer has been successfully applied for the determination of related QACs, with copper(II) acting as the chromophore for indirect UV detection. nih.gov CE can be coupled with mass spectrometry (CE-MS) to provide highly specific identification of analytes. wikipedia.org

Electrochemical Detection Methods in Analytical Chemistry

Electrochemical detection methods offer high sensitivity and selectivity for electroactive compounds. Quaternary ammonium ions are generally electrochemically stable, which is why they are often used as supporting electrolytes in electrochemical studies. researchgate.netnih.gov However, under certain conditions, they can be detected electrochemically.